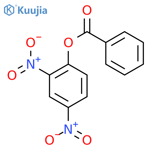

- Enthalpy and entropy relations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium carbonate in dimethylformamide, Russian Journal of Organic Chemistry, 2008, 44(11), 1619-1625

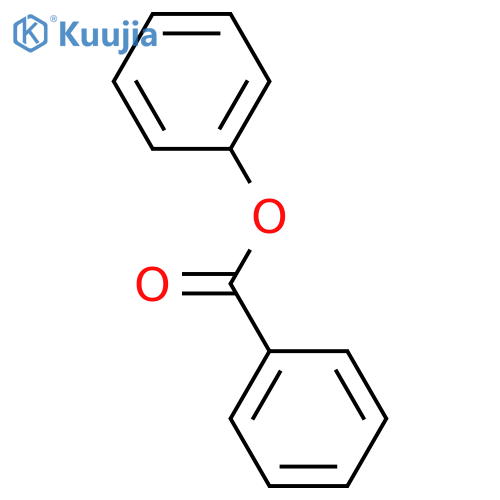

Cas no 93-99-2 (Phenyl benzoate)

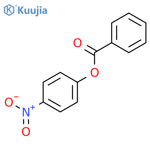

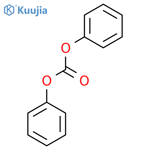

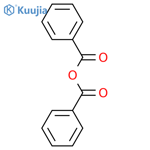

Phenyl benzoate structure

상품 이름:Phenyl benzoate

Phenyl benzoate 화학적 및 물리적 성질

이름 및 식별자

-

- Phenyl benzoate

- diphenylcarboxylate

- Benzoic acid phenyl

- Phenyl benzoate,Benzoic acid phenyl ester

- benzenecarboxylic acid phenyl ester

- EINECS 202-293-2

- Benzoic Acid Phenyl Ester

- phenol, benzoate

- Benzoic acid, phenyl ester

- Benzoic acid,phenyl ester

- PHENYLBENZOATE

- MLS002608016

- Phenyl benzoate, 99%

- B8A3WVZ590

- FCJSHPDYVMKCHI-UHFFFAOYSA-N

- DSSTox_RID_82744

- DSSTox_CID_28185

- DSSTox_GSID_48210

- WLN: RVOR

- Phenol, benzoate (7CI)

- bmse010254

- NSC 37086

- Phenoxy phenyl ketone

- Phenyl ester benzoic acid

-

- MDL: MFCD00003072

- 인치: 1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H

- InChIKey: FCJSHPDYVMKCHI-UHFFFAOYSA-N

- 미소: O=C(C1C=CC=CC=1)OC1C=CC=CC=1

- BRN: 1566346

계산된 속성

- 정밀분자량: 198.06800

- 동위원소 질량: 198.068079557 g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 3

- 복잡도: 201

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 분자량: 198.22

- 소수점 매개변수 계산 참조값(XlogP): 3.6

- 토폴로지 분자 극성 표면적: 26.3

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 무색 각기둥 모양의 결정체.풀잎 기름 냄새가 난다.

- 밀도: 1.235

- 융해점: 68.0 to 72.0 deg-C

- 비등점: 298-299 °C(lit.)

- 플래시 포인트: 298-299°C

- 굴절률: 1.5954 (estimate)

- 용해도: alcohol: freely soluble (hot)

- 수용성: Soluble in ethanol, ethyl ether and chloroform. Insoluble in water.

- 안정성: Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.

- PSA: 26.30000

- LogP: 2.90580

- 머크: 7275

- 증기압: 0.00 mmHg

- 용해성: 열에탄올에 쉽게 용해되고 랭에탄올과 에틸에테르에 약간 용해되며 물에 용해되지 않는다.

Phenyl benzoate 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302,H315

- 경고성 성명: P264-P270-P301+P312+P330-P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22-38

- 보안 지침: S22-S24/25

- RTECS 번호:DH6299500

-

위험물 표지:

- TSCA:Yes

- 위험 용어:R22; R38

Phenyl benzoate 세관 데이터

- 세관 번호:2916310090

- 세관 데이터:

?? ?? ??:

2916310090개요:

2916310090 기타 벤조산과 그 소금과 에스테르.부가가치세: 17.0%?? ???:9.0% ?? ??: AB(입국화물통관표, 출국화물통관표)??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

?? ??:

A.입국화물통관표

B.출국화물통관서류검사 검역 범주:

R, 수입 식품 위생 감독 검사

S. 수출 식품 위생 감독 검사

M. 수입품 검사

N. 수출품 검사요약:

2916310090 기타 벤조산 및 그 염류와 에스테르류. 감독 조건: AB(수입화물검사증서, 수출화물검사증서).부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.????:30.0%

Phenyl benzoate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0075-25G |

Phenyl Benzoate |

93-99-2 | >99.0%(GC) | 25g |

¥235.00 | 2024-04-15 | |

| Enamine | EN300-82943-0.25g |

phenyl benzoate |

93-99-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-82943-2.5g |

phenyl benzoate |

93-99-2 | 95.0% | 2.5g |

$20.0 | 2025-03-21 | |

| Alichem | A019098871-500g |

Phenyl benzoate |

93-99-2 | 95% | 500g |

$383.16 | 2023-08-31 | |

| TRC | P335060-25000mg |

Phenyl Benzoate |

93-99-2 | 25g |

$69.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-250691-5 g |

Phenyl benzoate, |

93-99-2 | 5g |

¥150.00 | 2023-07-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0075-500G |

Phenyl Benzoate |

93-99-2 | >99.0%(GC) | 500g |

¥1490.00 | 2024-04-15 | |

| Enamine | EN300-82943-5.0g |

phenyl benzoate |

93-99-2 | 95.0% | 5.0g |

$21.0 | 2025-03-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 142719-5G |

Phenyl benzoate |

93-99-2 | 5g |

¥326.86 | 2023-12-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047054-25g |

Phenyl benzoate |

93-99-2 | 98% | 25g |

¥74.00 | 2024-04-25 |

Phenyl benzoate 합성 방법

합성회로 1

반응 조건

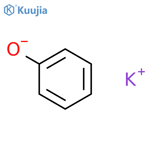

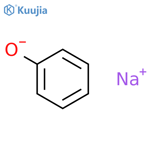

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 20 °C

참조

합성회로 2

합성회로 3

반응 조건

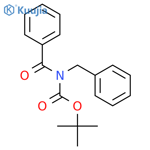

1.1 Reagents: Potassium hydroxide Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) , 3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ; 100 psi, rt → 120 °C; 6 h, 120 °C

참조

- A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions, RSC Advances, 2016, 6(82), 78826-78837

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 15 - 20 h, 80 °C

참조

- Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate, Organic Letters, 2012, 14(12), 3100-3103

합성회로 5

합성회로 6

합성회로 7

합성회로 8

반응 조건

1.1 Reagents: Hydrazine

참조

- Metal-assisted reactions. 13. Rapid, selective reductive cleavage of phenolic hydroxyl groups by catalytic transfer methods, Tetrahedron, 1982, 38(24), 3775-81

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Trifluoroacetic anhydride , Sodium percarbonate Solvents: Dichloromethane

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

참조

- New method of generating trifluoroperoxyacetic acid for the Baeyer-Villiger oxidation, Bulletin of the Korean Chemical Society, 1996, 17(1), 5-6

합성회로 11

반응 조건

1.1 Solvents: Dimethylformamide ; 30 min, 20 °C

참조

- Enthalpy-entropy correlations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium hydrogen carbonate and with potassium phenoxides in dimethylformamide, Russian Journal of Organic Chemistry, 2011, 47(6), 845-854

합성회로 12

합성회로 13

반응 조건

1.1 Catalysts: Sodium tert-butoxide Solvents: Toluene ; 24 h, 150 °C; 150 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

참조

- Hydrogen-bond-assisted transition-metal-free catalytic transformation of amides to esters, Science China: Chemistry, 2021, 64(1), 66-71

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium Solvents: Dimethylformamide ; 23 h, 120 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- PALLADACYCLE-CATALYZED CARBONYLATION OF ARYL IODIDES OR BROMIDES WITH ARYL FORMATES, Chinese Journal of Chemistry, 2013, 31(12), 1488-1494

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid , Water Solvents: Chloroform ; 8 h, rt

참조

- Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel, Synthetic Communications, 2008, 38(12), 2037-2042

합성회로 18

반응 조건

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium (phosphorus-doped porous organic polymer supported) Solvents: Phenol ; 8 h, 1 atm, 80 °C

참조

- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),

합성회로 19

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ; rt → 120 °C; 6 h, 100 psi, 120 °C

참조

- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,

Phenyl benzoate Raw materials

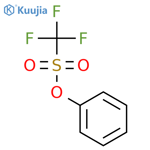

- Phenyl trifluoromethanesulfonate

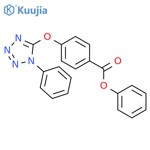

- Phenol, 2,4-dinitro-,1-benzoate

- Diphenyl carbonate

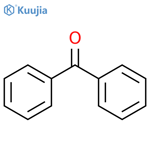

- Benzophenone

- Phenyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate

- 4-Nitrophenyl benzoate

- Iodobenzene

- Carbamic acid, benzoyl(phenylmethyl)-, 1,1-dimethylethyl ester

- Phenyl formate

- phenol;potassium salt

- Benzoic anhydride

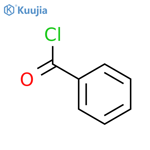

- Benzoyl chloride

- Sodium phenoxide

Phenyl benzoate Preparation Products

Phenyl benzoate 공급 업체

Amadis Chemical Company Limited

골드 회원

(CAS:93-99-2)Phenyl benzoate

주문 번호:A844780

인벤토리 상태:in Stock

재다:500g

순결:99%

마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:04

가격 ($):194.0

Phenyl benzoate 관련 문헌

-

Yasser Hussein Eissa Mohammed,Shaukath Ara Khanum Med. Chem. Commun. 2018 9 639

-

2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr

-

Nanthini Rajendran,Kiruthigadevi Kamaraj,Saranya Janakiraman,Mary Saral,Pierre H. Dixneuf,Charles Beromeo Bheeter RSC Adv. 2023 13 14958

-

Dominic Kramer,Heino Finkelmann Soft Matter 2011 7 1861

-

Kripa Keerthi,Kent S. Gates Org. Biomol. Chem. 2007 5 1595

93-99-2 (Phenyl benzoate) 관련 제품

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 136-36-7(3-Hydroxyphenyl benzoate)

- 93-44-7(naphthalen-2-yl benzoate)

- 744-45-6(Diphenyl isophthalate)

- 94-30-4(Ethyl 4-methoxybenzoate)

- 120-51-4(Benzyl benzoate)

- 2150-37-0(Methyl 3,5-dimethoxybenzoate)

- 121-98-2(Methyl 4-methoxybenzoate)

- 1486-51-7(4-Benzyloxybenzoic acid)

- 115-86-6(Triphenyl phosphate)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-99-2)Phenyl benzoate

순결:99.9%

재다:200kg

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-99-2)Phenyl benzoate

순결:98%

재다:Company Customization

가격 ($):문의